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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of chiral 1,1'-

bi-2-naphthol (BINOL) derivatives, which are privileged ligands in asymmetric catalysis. The

following sections outline key synthetic methodologies for modifying the BINOL scaffold at the

3,3'- and 6,6'-positions, as well as the preparation of catalytically active BINOL-derived

phosphoric acids. Furthermore, a representative application in the enantioselective addition of

diethylzinc to aldehydes is detailed.

Introduction to Chiral BINOL Derivatives in
Catalysis
Chiral BINOL and its derivatives are C₂-symmetric atropisomeric compounds that have found

widespread application as ligands and catalysts in a vast array of enantioselective

transformations.[1] The steric and electronic properties of the BINOL framework can be fine-

tuned by introducing substituents at various positions on the binaphthyl core, thereby

influencing the catalytic activity and enantioselectivity of the resulting metal complexes or

organocatalysts.[1] The 3,3'- and 6,6'-positions are particularly important for modification as

they are in close proximity to the catalytic center and can significantly impact the chiral

environment of the reaction.[1]

This guide offers detailed experimental procedures for the synthesis of key BINOL derivatives,

enabling researchers to access a range of catalysts for various asymmetric reactions.
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Synthesis of 3,3'-Disubstituted BINOL Derivatives
via Directed Ortho-Metalation
Directed ortho-metalation is a powerful strategy for the functionalization of the 3,3'-positions of

BINOL.[2] The hydroxyl groups of BINOL direct lithiation to the adjacent ortho positions, which

can then be quenched with various electrophiles.

Protocol 1: Synthesis of (S)-3,3'-Dibromo-1,1'-bi-2-naphthol

This protocol describes the dibromination of (S)-BINOL at the 3,3'-positions.

Experimental Workflow:

Starting Material

Reaction

Product

(S)-BINOL

1. Protect Hydroxyl Groups (e.g., MOM ether)
2. Directed ortho-Lithiation (n-BuLi)

3. Quench with Electrophile (e.g., Br₂)
4. Deprotection

(S)-3,3'-Dibromo-BINOL

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 3,3'-disubstituted BINOLs.

Materials:

(S)-BINOL
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Methoxymethyl chloride (MOM-Cl)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

n-Butyllithium (n-BuLi) in hexanes

Tetrahydrofuran (THF), anhydrous

Bromine (Br₂)

Hydrochloric acid (HCl)

Diethyl ether

Magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Protection of Hydroxyl Groups: To a solution of (S)-BINOL (1.0 equiv) and DIPEA (2.5 equiv)

in anhydrous DCM at 0 °C, add MOM-Cl (2.2 equiv) dropwise. Allow the reaction to warm to

room temperature and stir for 12 hours. Quench the reaction with water and extract with

DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the MOM-

protected (S)-BINOL.

Directed ortho-Lithiation and Bromination: Dissolve the MOM-protected (S)-BINOL (1.0

equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (2.2 equiv) dropwise and stir the

mixture for 1 hour at this temperature. Slowly add a solution of Br₂ (2.2 equiv) in anhydrous

THF. After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature.

Deprotection and Purification: Quench the reaction with saturated aqueous ammonium

chloride solution. Add 2M HCl and stir for 30 minutes to effect deprotection. Extract the

mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄,
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filter, and concentrate. Purify the crude product by column chromatography on silica gel to

yield (S)-3,3'-dibromo-BINOL.

Synthesis of 6,6'-Disubstituted BINOL Derivatives
The 6,6'-positions of BINOL are readily functionalized through electrophilic aromatic

substitution, with bromination being a common first step. The resulting 6,6'-dibromo-BINOL is a

versatile intermediate for further derivatization via cross-coupling reactions.[3]

Protocol 2: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol

This protocol details the selective bromination of (R)-BINOL at the 6,6'-positions.[3]

Experimental Workflow:

(R)-BINOL

Electrophilic Bromination
(Br₂ in CH₂Cl₂)

(R)-6,6'-Dibromo-BINOL

Click to download full resolution via product page

Figure 2: Workflow for the synthesis of (R)-6,6'-dibromo-BINOL.

Materials:

(R)-BINOL

Bromine (Br₂)

Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate solution

Magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Reaction Setup: Dissolve (R)-BINOL (1.0 equiv) in CH₂Cl₂ in a flask protected from light.

Bromination: Cool the solution to 0 °C and add a solution of bromine (2.1 equiv) in CH₂Cl₂

dropwise over 1 hour.

Work-up: Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by

adding saturated aqueous sodium thiosulfate solution until the orange color disappears.

Purification: Separate the organic layer, wash with water and brine, and dry over MgSO₄.

After filtration, concentrate the solvent under reduced pressure. The crude product can be

purified by recrystallization or column chromatography on silica gel to afford (R)-6,6'-

dibromo-BINOL.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of (R)-6,6'-Dibromo-BINOL

This protocol provides a general method for the introduction of aryl groups at the 6,6'-positions.

Materials:

(R)-6,6'-Dibromo-BINOL

Arylboronic acid (2.5 equiv)

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

Triphenylphosphine (PPh₃) (0.08 equiv)

Potassium carbonate (K₂CO₃) (4.0 equiv)

Toluene/Water mixture (e.g., 4:1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2014/ce/c4ce01160k
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/product/b041708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate

Magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Reaction Setup: To a Schlenk flask, add (R)-6,6'-dibromo-BINOL (1.0 equiv), arylboronic

acid (2.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (4.0 equiv).

Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or

nitrogen). Add the degassed toluene/water solvent mixture. Heat the reaction mixture at

reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC.

Work-up and Purification: After completion, cool the reaction to room temperature and dilute

with ethyl acetate. Wash the organic layer with water and brine, then dry over MgSO₄. Filter

and concentrate the solvent. Purify the crude product by column chromatography on silica

gel to obtain the desired 6,6'-diaryl-BINOL derivative.

Synthesis of Chiral BINOL-Derived Phosphoric
Acids
Chiral phosphoric acids derived from BINOL are powerful Brønsted acid catalysts for a wide

range of enantioselective reactions.[4]

Protocol 4: Synthesis of (R)-BINOL-Derived Phosphoric Acid

Experimental Workflow:
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(R)-BINOL

1. Reaction with POCl₃
2. Hydrolysis

(R)-BINOL-Phosphoric Acid

Click to download full resolution via product page

Figure 3: Workflow for the synthesis of (R)-BINOL-derived phosphoric acid.

Materials:

(R)-BINOL

Phosphorus oxychloride (POCl₃)

Pyridine, anhydrous

Toluene, anhydrous

Water

Diethyl ether

Sodium hydroxide (NaOH) solution

Hydrochloric acid (HCl) solution

Procedure:

Phosphorylation: To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene and anhydrous

pyridine (2.0 equiv) at 0 °C, add POCl₃ (1.1 equiv) dropwise. Stir the mixture at room

temperature for 12 hours.
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Hydrolysis and Purification: Cool the reaction mixture to 0 °C and slowly add water to

hydrolyze the intermediate. Separate the organic layer and wash it with 1M HCl, water, and

brine. Extract the aqueous layers with diethyl ether. Combine the organic layers, dry over

MgSO₄, and concentrate. The crude product is then dissolved in diethyl ether and treated

with 1M NaOH solution. The aqueous layer is separated, washed with diethyl ether, and then

acidified with concentrated HCl at 0 °C to precipitate the product. The solid is collected by

filtration, washed with cold water, and dried under vacuum to yield the (R)-BINOL-derived

phosphoric acid.

Application in Asymmetric Catalysis:
Enantioselective Addition of Diethylzinc to
Aldehydes
Chiral BINOL derivatives are excellent ligands for titanium-catalyzed enantioselective addition

of organozinc reagents to aldehydes.[1][5]

Catalytic Cycle:

Ti(BINOL)(OiPr)₂

Ti(BINOL)(Aldehyde)

Aldehyde

Transition State
Et₂Zn

Ti(BINOL)(O-CH(R)Et)
Hydrolysis

Product Release
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Figure 4: Simplified catalytic cycle for Ti-BINOL catalyzed diethylzinc addition.

Protocol 5: (R)-BINOL-Ti(OiPr)₄ Catalyzed Addition of Diethylzinc to Benzaldehyde

Materials:

(R)-BINOL

Titanium(IV) isopropoxide (Ti(OiPr)₄)

Diethylzinc (Et₂Zn) in hexanes

Benzaldehyde

Toluene, anhydrous

Saturated aqueous ammonium chloride solution

Diethyl ether

Magnesium sulfate (MgSO₄)

Silica gel

Procedure:

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-

BINOL (0.1 equiv) in anhydrous toluene. Add Ti(OiPr)₄ (0.1 equiv) and stir the mixture at

room temperature for 30 minutes.

Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 equiv) followed by the

dropwise addition of Et₂Zn (1.2 equiv) in hexanes.

Work-up and Purification: Stir the reaction at 0 °C and monitor by TLC. Upon completion,

quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over
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MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica

gel to afford the chiral secondary alcohol. The enantiomeric excess can be determined by

chiral HPLC analysis.

Data Summary
The following tables summarize typical results for the synthesis and catalytic application of

selected BINOL derivatives.

Table 1: Synthesis of BINOL Derivatives

Entry Derivative Method Yield (%) Reference

1
(S)-3,3'-Dibromo-

BINOL

Directed Ortho-

Metalation
70-85 [2]

2
(R)-6,6'-

Dibromo-BINOL

Electrophilic

Bromination
>95 [3]

3
(R)-6,6'-Di(p-

tolyl)-BINOL
Suzuki Coupling 80-90 [6]

4
(R)-BINOL-

Phosphoric Acid
Phosphorylation 85-95 [4]

Table 2: Catalytic Performance in Diethylzinc Addition to Benzaldehyde
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Entry
Ligand/C
atalyst

Catalyst
Loading
(mol%)

Temperat
ure (°C)

Yield (%)

Enantiom
eric
Excess
(% ee)

Referenc
e

1 (R)-BINOL 10 0 >95 92 (S) [1]

2

(R)-6,6'-

Dibromo-

BINOL

10 0 >95 88 (S) [1]

3
(R)-3,3'-

Ph₂-BINOL
5 0 98 99 (S) [1]

Disclaimer: The provided protocols are intended for guidance and should be performed by

qualified personnel in a properly equipped laboratory. Yields and enantioselectivities are

representative and may vary depending on specific reaction conditions and substrate scope.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b041708#synthesis-of-chiral-binol-derivatives-for-
catalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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